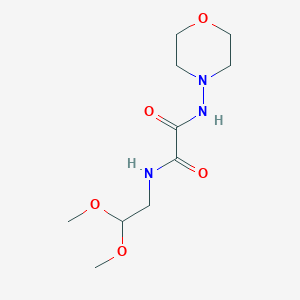
2-(4-ethylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(4-ethylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with isoquinoline structures, which are of interest due to their potential pharmacological activities. For instance, the first paper describes the synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which were evaluated for antitumor activities against various cancer cell lines . The second paper details an efficient synthesis of 4-phenylquinolin-2(1H)-one derivatives, which are synthesized from N-acyl-o-aminobenzophenones . The third paper investigates the formation of benzimidazo[2,1-a]isoquinoline through the reaction of a tetrahydro-isoquinoline derivative with triethyl phosphite . These studies provide a context for understanding the chemical behavior and potential applications of isoquinoline derivatives.
Synthesis Analysis
The synthesis of isoquinoline derivatives can be complex, involving multiple steps and reagents. In the first paper, a one-pot three-component method is used to synthesize α-aminophosphonate derivatives with a 2-oxoquinoline core . This method is advantageous for its convenience and potential to yield a variety of compounds. The second paper describes a one-pot reaction from N-acyl-o-aminobenzophenones to achieve 4-phenylquinolin-2(1H)-one derivatives, using NaH as a base and achieving yields between 62-95% . The third paper discusses a reductive cyclization process to form benzimidazo[2,1-a]isoquinoline, which is confirmed by spectroscopic analyses . These methods highlight the versatility of synthetic approaches to isoquinoline derivatives.
Molecular Structure Analysis
The molecular structures of isoquinoline derivatives are characterized by their heterocyclic frameworks, which are crucial for their biological activities. The first paper does not provide detailed structural analysis but implies that the α-aminophosphonate derivatives are designed to interact with biological targets . The second paper indicates that the synthesized quinolones exist in the lactam form, as evidenced by IR and NMR data . The third paper confirms the structure of the synthesized benzimidazo[2,1-a]isoquinoline through spectroscopic analyses . These analyses are essential for understanding the properties and potential interactions of these compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoquinoline derivatives are varied and can include one-pot reactions, reductive cyclizations, and alkylation reactions. The first paper utilizes a one-pot three-component reaction to synthesize the target compounds . The second paper discusses the alkylation reaction of 4-phenylquinolin-2(1H)-one with alkyl halide, which can lead to a mixture of N-alkylated and O-alkylated products . The third paper describes a reductive cyclization with triethyl phosphite to form benzimidazo[2,1-a]isoquinoline . These reactions are indicative of the synthetic flexibility and complexity of isoquinoline derivatives.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of "2-(4-ethylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one," they do provide insights into the properties of related compounds. The first paper suggests that the synthesized compounds have significant antitumor activities, which could be attributed to their chemical structure and the presence of the 2-oxoquinoline moiety . The second paper's focus on the synthesis of 4-phenylquinolin-2(1H)-one derivatives implies that these compounds could have distinct reactivity due to their lactam form . The third paper's product, benzimidazo[2,1-a]isoquinoline, likely has unique spectroscopic properties that facilitate its identification . These properties are critical for the development of pharmaceutical agents and for understanding the behavior of these compounds in biological systems.
Scientific Research Applications
Synthesis and Antibacterial Applications
The synthesis of novel quinazolines, including compounds with structural similarities to the specified chemical, has shown potential antimicrobial properties. These compounds have been screened for their antibacterial and antifungal activities against a range of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans, indicating their potential in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Thermo-Physical Characterization
Research has focused on understanding the thermo-physical properties of 1,3,4-oxadiazole derivatives in solvents like chloroform and N,N-dimethylformamide. Such studies provide insights into how structural modifications affect thermodynamic parameters, contributing to the knowledge base necessary for the development of new materials with tailored properties (Godhani, Dobariya, Sanghani, & Mehta, 2013).
Anticancer Potential
A series of compounds, including those related to the specified chemical structure, have been synthesized and evaluated for their antitumor activities against various cancer cell lines. These studies aim to identify compounds with high levels of antitumor activities, contributing to the search for new anticancer agents (Fang et al., 2016).
Corrosion Inhibition
Derivatives of quinazolinone, a category related to the chemical , have been investigated for their potential as corrosion inhibitors for mild steel in acidic media. This research highlights the application of such compounds in protecting metals from corrosion, which is vital for industrial applications (Errahmany et al., 2020).
Electroluminescence and Organic Electronics
Investigations into the electroluminescence behavior of π-conjugated imidazole–isoquinoline derivatives, which share structural motifs with the compound of interest, have shown potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). These studies contribute to the development of materials for advanced electronic devices (Nagarajan et al., 2014).
properties
IUPAC Name |
2-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2/c1-3-18-11-13-20(14-12-18)29-16-23(21-9-4-5-10-22(21)26(29)30)25-27-24(28-31-25)19-8-6-7-17(2)15-19/h4-16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUUSBNAGJCYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

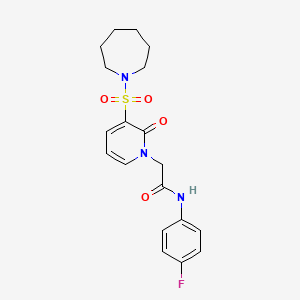
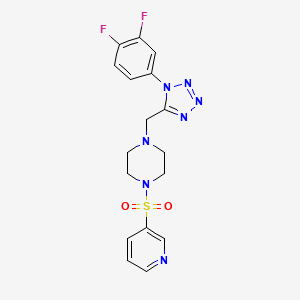
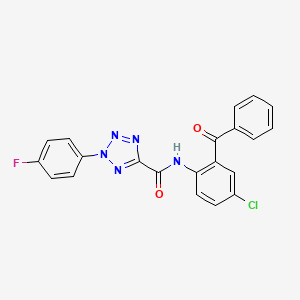
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2500986.png)
![3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2500991.png)
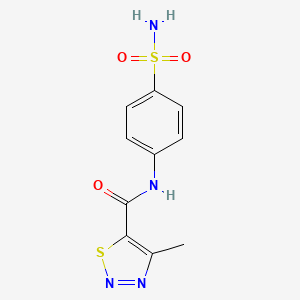
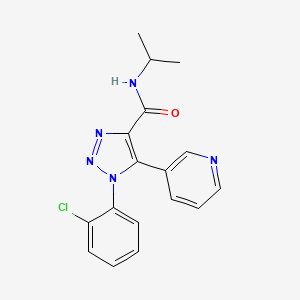

![6-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2500997.png)
![4-(3-methylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2500998.png)
![(E)-N1-(thiophen-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2501000.png)
![1-acetyl-5-bromo-N-[3-(dimethylamino)propyl]indoline-6-sulfonamide](/img/structure/B2501001.png)

